molecular formula C15H25N5 B11756735 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11756735
M. Wt: 275.39 g/mol
InChI Key: PPBXCMXFOAIFIM-UHFFFAOYSA-N
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Description

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methyl, and isobutyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Coupling of Pyrazole Units: The two pyrazole units are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloenzymes.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-2-yl]methyl})amine

Uniqueness

The uniqueness of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isobutyl groups enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C15H25N5/c1-5-20-15(13(4)6-18-20)9-16-7-14-8-17-19(11-14)10-12(2)3/h6,8,11-12,16H,5,7,9-10H2,1-4H3

InChI Key

PPBXCMXFOAIFIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CN(N=C2)CC(C)C

Origin of Product

United States

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